isobutyl tiglate chemical properties
isobutyl tiglate chemical properties
An In-depth Technical Guide to the Chemical Properties of Isobutyl Tiglate
Abstract
This technical guide provides a comprehensive analysis of the chemical and physical properties of isobutyl tiglate (CAS No: 61692-84-0), an unsaturated ester of significant interest in the flavor, fragrance, and fine chemical industries. As 2-methylpropyl (E)-2-methylbut-2-enoate, its unique structural characteristics—a branched alkyl chain combined with an α,β-unsaturated carbonyl system—give rise to its distinct organoleptic properties and chemical reactivity. This document details its molecular structure, physicochemical parameters, spectroscopic profile, synthesis protocols, and reactivity considerations. The information is curated for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, analysis, and application.
Introduction: Understanding Isobutyl Tiglate
Isobutyl tiglate is an organic compound classified as an ester. It is formed from tiglic acid, an unsaturated carboxylic acid, and isobutanol, a branched primary alcohol. The most common and stable isomer is the (E)-isomer, which is formally named 2-methylpropyl (E)-2-methylbut-2-enoate.[1][2] Its molecular structure is the primary determinant of its chemical behavior and physical properties.
Found naturally in Roman chamomile oil, isobutyl tiglate is valued for its characteristic herbal and pungent aroma.[3] This has led to its widespread use as a perfuming and flavoring agent.[1][3] From a chemical standpoint, the molecule contains two key functional groups that dictate its reactivity: the ester linkage and the carbon-carbon double bond. Understanding the interplay of these groups is crucial for its synthesis, purification, and application, as well as for predicting its stability and potential degradation pathways. This guide serves as a foundational resource for professionals working with this versatile chemical.
Molecular Structure and Isomerism
The chemical identity of isobutyl tiglate is defined by its molecular formula, C9H16O2, and a molecular weight of approximately 156.22 g/mol .[1] The structure features a nine-carbon backbone. The tiglate moiety contains a double bond between the second and third carbon atoms of the butenoate chain, with methyl groups at the second carbon and on the propyl chain of the isobutyl group.
The geometry of the double bond is critical. The term "tiglate" specifically refers to the (E)-isomer of 2-methyl-2-butenoic acid, where the main carbon chain substituents are on opposite sides of the double bond. This stereochemistry is thermodynamically more stable than its (Z)-isomer, angelic acid ester, and is the commercially prevalent form.
Caption: 2D structure of (E)-isobutyl tiglate.
Physicochemical Properties
The physical properties of isobutyl tiglate are consistent with those of a medium-chain fatty acid ester. It exists as a colorless liquid at standard temperature and pressure.[3] Its relatively high boiling point is a direct consequence of its molecular weight and ester functionality, which allows for dipole-dipole interactions, albeit weaker than the hydrogen bonding found in alcohols of similar mass. The branching in the isobutyl group slightly lowers the boiling point compared to its straight-chain isomer, n-butyl tiglate (196 °C).[4]
A summary of its key quantitative properties is presented below.
| Property | Value | Conditions | Source |
| CAS Number | 61692-84-0 | N/A | [1][3] |
| Molecular Formula | C9H16O2 | N/A | [1][3] |
| Molecular Weight | 156.22 g/mol | N/A | [1][3] |
| Appearance | Colorless clear liquid | 25 °C | [3] |
| Boiling Point | 182.0 - 184.0 °C | 760 mmHg | [3] |
| Specific Gravity | 0.899 - 0.902 | 20 °C | [3] |
| Refractive Index | 1.436 - 1.438 | 20 °C, nD | [3] |
| Flash Point | 67.22 °C (153.0 °F) | Closed Cup | [3] |
| Vapor Pressure | 0.617 mmHg | 25 °C (est.) | [3] |
| Solubility in Water | 164.4 mg/L | 25 °C (est.) | [3] |
| Solubility | Soluble in alcohol | Standard | [3] |
| logP (o/w) | 3.279 | (est.) | [3] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of isobutyl tiglate.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint. Key signals include a doublet for the six protons of the two methyl groups on the isobutyl chain, a multiplet for the single methine proton, and a doublet for the methylene protons adjacent to the ester oxygen. The tiglate moiety shows two methyl signals and a quartet for the vinyl proton, with coupling constants confirming the (E)-configuration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The carbonyl carbon of the ester is the most downfield signal (typically ~167 ppm). The two olefinic carbons will appear in the 128-138 ppm range, while the remaining sp³ hybridized carbons of the isobutyl and methyl groups will be found upfield.
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IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong absorption bands. A sharp peak around 1710-1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the α,β-unsaturated ester. Another strong band appears in the 1150-1250 cm⁻¹ region, corresponding to the C-O stretching of the ester linkage. A peak at approximately 1650 cm⁻¹ for the C=C double bond stretch is also expected.
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MS (Mass Spectrometry): Under electron ionization (EI), isobutyl tiglate undergoes characteristic fragmentation. The molecular ion peak (M⁺) at m/z 156 may be observed. More prominent fragments typically include the loss of the isobutoxy group or the isobutyl group. Key fragments reported in literature include a base peak at m/z 83 , corresponding to the tigloyl cation [C5H7O]+, and other significant peaks at m/z 55 and m/z 101 .[1]
Synthesis and Reactivity
Synthesis: Fischer-Speier Esterification
The most direct and industrially common method for synthesizing isobutyl tiglate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of tiglic acid with isobutanol. The reaction is reversible, so it is typically driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus.
Caption: Fischer esterification of tiglic acid and isobutanol.
Experimental Protocol: Synthesis of Isobutyl Tiglate
This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
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Charging Reactants: To the flask, add tiglic acid (1.0 eq), isobutanol (2.0-3.0 eq, serves as reactant and solvent), and a suitable solvent for azeotropic distillation (e.g., toluene, ~40% of the alcohol volume).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol% of the limiting reactant).
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Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours), indicating the reaction is complete.
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Workup - Neutralization: Allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash to remove residual water and salts.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene and excess isobutanol via rotary evaporation.
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Purification: For high purity, the crude product should be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature/pressure range for isobutyl tiglate.
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Characterization: Confirm the identity and purity of the final product using GC-MS, NMR, and IR spectroscopy.
Reactivity Profile
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Ester Hydrolysis: The ester bond is susceptible to hydrolysis under both acidic and basic conditions, yielding isobutanol and tiglic acid. This degradation pathway is important to consider for formulation stability, especially in aqueous or high-pH systems.
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Double Bond Reactivity: The electron-deficient α,β-unsaturated system can undergo nucleophilic conjugate addition. The double bond is also susceptible to electrophilic addition reactions (e.g., halogenation) and can be reduced via catalytic hydrogenation.
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Polymerization: Like other unsaturated esters, isobutyl tiglate can potentially undergo free-radical polymerization, especially when exposed to heat, light, or radical initiators.[5] This is why commercial samples are often supplied with a stabilizer like hydroquinone (HQ) to inhibit this process.[3]
Applications and Natural Occurrence
The primary application of isobutyl tiglate is in the flavor and fragrance industry.[3] Its organoleptic profile is described as herbal and pungent, making it a valuable component in creating floral and herbal notes in perfumes and cosmetic products.[3] It is also used to impart specific flavor characteristics in food products.
In nature, isobutyl tiglate is a known volatile organic compound found in the essential oil of Roman chamomile (Chamaemelum nobile), contributing to its characteristic scent.[3] Its presence in other plants like Chenopodium ambrosioides has also been reported.[3]
Safety and Handling
According to available safety data, isobutyl tiglate is classified as a skin irritant.[3] Therefore, appropriate personal protective equipment, including chemical-resistant gloves and safety glasses, should always be worn when handling the substance.[6] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[6] It has a flash point of 67.22 °C, indicating it is a combustible liquid and should be kept away from open flames and sources of ignition. For detailed handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Isobutyl tiglate is a chemically significant molecule with well-defined properties. Its structure, dominated by an (E)-configured double bond and a branched ester group, dictates its unique physical and organoleptic characteristics. A thorough understanding of its spectroscopic profile is essential for its identification, while knowledge of its synthesis via Fischer esterification and its reactivity—particularly hydrolysis and potential polymerization—is critical for its effective application and formulation. Its role as a key component in flavors and fragrances, derived from both natural and synthetic sources, underscores its commercial and scientific importance.
References
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Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate. Retrieved from [Link]
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NIST. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Isopropyl tiglate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Isobutyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Reactivity Ratio of Isobutyl Alcohol Ethoxylates with Acrylic Acid and the Segment Distribution of Copolymer. Retrieved from [Link]
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